6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine
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Overview
Description
6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine is a complex organic compound that features a pteridine core structure substituted with a 4-chlorobenzene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the pteridine core is functionalized with the 4-chlorobenzene sulfonyl group. The reaction conditions often include the use of strong electrophiles and bases to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of functionalized materials and polymers for various industrial applications.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The pteridine core may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylsulfonyl chloride: Similar sulfonyl group but different core structure.
Benzenesulfonyl chloride: Lacks the pteridine core, simpler structure.
4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid: Similar sulfonyl group but different functional groups and core structure.
Uniqueness
6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine is unique due to its combination of a pteridine core with a 4-chlorobenzene sulfonyl group, providing a distinct set of chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
65659-58-7 |
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Molecular Formula |
C13H11ClN6O2S |
Molecular Weight |
350.78 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)sulfonylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C13H11ClN6O2S/c14-7-1-3-9(4-2-7)23(21,22)6-8-5-17-12-10(18-8)11(15)19-13(16)20-12/h1-5H,6H2,(H4,15,16,17,19,20) |
InChI Key |
UUJQKISQQIWPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl |
Origin of Product |
United States |
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